Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone
Description
Properties
Molecular Formula |
C21H32N2O4 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
piperidin-1-yl-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C21H32N2O4/c1-25-18-10-9-16(19(26-2)20(18)27-3)14-22-11-7-8-17(15-22)21(24)23-12-5-4-6-13-23/h9-10,17H,4-8,11-15H2,1-3H3 |
InChI Key |
OAKXFBOXXLQOHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCC3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(2,3,4-Trimethoxybenzyl)piperidine
The foundational step involves preparing the 1-(2,3,4-trimethoxybenzyl)piperidine intermediate. Patents describe reductive amination of 2,3,4-trimethoxybenzaldehyde (II ) with piperazine or piperidine derivatives. For piperidine systems, II reacts with piperidine in methyl tert-butyl ether (MTBE) or isopropanol under hydrogenation (5–10 bar H₂) using 5% Pd/C at 45–75°C. This yields 1-(2,3,4-trimethoxybenzyl)piperidine with >80% purity after purification.
Reaction Conditions:
Acylation at Piperidine-3-Position
The methanone bridge is introduced via Friedel-Crafts acylation or nucleophilic substitution. Piperidine-3-carbonyl chloride (III ) reacts with piperidine under basic conditions (e.g., Et₃N) in dichloromethane (DCM) at 0–25°C. Alternatively, III is generated in situ using oxalyl chloride and catalytic DMF.
Key Data:
-
Reagents: Piperidine-3-carboxylic acid, oxalyl chloride, DMF
-
Conditions: 0°C, 2 h, then room temperature
Alkylation-Coupling Sequential Approach
Alkylation of Piperidine-3-Carbonyl Precursor
A modified route involves alkylating piperidine-3-carbonyl chloride with 2,3,4-trimethoxybenzyl bromide (IV ). IV is synthesized from 2,3,4-trimethoxyphenol via Williamson ether synthesis. The alkylation proceeds in DCM with K₂CO₃, yielding 1-(2,3,4-trimethoxybenzyl)piperidine-3-carbonyl chloride (V ).
Optimization Notes:
-
Base: K₂CO₃ (2.2 equiv)
-
Temperature: 40°C, 12 h
-
Yield: 75%
Coupling with Piperidine
V is coupled with piperidine using Schotten-Baumann conditions (NaOH, H₂O/DCM). The reaction achieves 85% conversion within 3 h at 25°C.
Mechanism: Nucleophilic acyl substitution by piperidine at the carbonyl carbon.
Oxidation of Secondary Alcohol Intermediate
Synthesis of Piperidin-3-ylmethanol
Piperidine-3-carbinol (VI ) is prepared via reduction of ethyl piperidine-3-carboxylate using LiAlH₄ in THF. VI is then alkylated with 2,3,4-trimethoxybenzyl bromide (as in Section 2.1) to form 1-(2,3,4-trimethoxybenzyl)piperidin-3-ylmethanol (VII ).
Oxidation to Methanone
VII is oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. This step converts the secondary alcohol to the ketone, yielding the target compound.
Performance Metrics:
Comparative Analysis of Methods
Advantages and Limitations:
-
Reductive Amination: High yield and purity but requires Pd/C catalyst and high-pressure H₂.
-
Alkylation-Coupling: Avoids hydrogenation but involves hazardous benzyl halides.
-
Oxidation: Straightforward but lower yield due to overoxidation risks.
Emerging Techniques and Innovations
Recent patents explore microwave-assisted synthesis to accelerate reductive amination (30 min vs. 12 h) and enzymatic ketone formation using alcohol dehydrogenases. For example, VII is oxidized using Lactobacillus brevis ADH with NADP⁺ cofactor, achieving 80% yield under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor-mediated pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a single piperidine ring.
Trimethoxybenzyl Derivatives: Compounds containing the 2,3,4-trimethoxybenzyl group.
Piperidinones: Compounds with a piperidine ring and a ketone group.
Uniqueness
Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone is unique due to its combination of the piperidine ring, trimethoxybenzyl group, and methanone linkage. This unique structure imparts specific chemical and biological properties that are not observed in simpler piperidine derivatives .
Biological Activity
Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone, also known as WAY-324258-A, is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molar mass of approximately 362.46 g/mol. Its structure includes a piperidine ring and a trimethoxybenzyl moiety, which contribute to its lipophilicity and biological interactions. The presence of three methoxy groups enhances its solubility in lipid environments, potentially influencing its pharmacokinetics and bioavailability .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, derivatives of similar structures have shown significant cytotoxicity in liver cancer cell lines (Hep3B and SkHep1), indicating that modifications in the piperidine structure can enhance anticancer activity .
- Neurotransmitter Modulation : The compound's structural similarity to known antipsychotic agents suggests potential neuromodulatory effects. Compounds with similar piperidine frameworks have been shown to interact with dopaminergic and cholinergic systems, which may extend to this compound .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is synthesized through cyclization methods.
- Introduction of the Trimethoxybenzyl Moiety : This step involves the reaction of a trimethoxybenzaldehyde with piperidine derivatives under controlled conditions.
- Final Coupling : The final product is obtained through coupling reactions that attach the piperidine moiety to the methanone group.
These synthetic routes can vary based on the desired yield and purity of the final product .
1. Cytotoxicity Assessment
In vitro studies have evaluated the cytotoxicity of various derivatives related to this compound against liver cancer cell lines. The IC50 values were determined using standard assays:
| Compound | IC50 (Hep3B) | IC50 (SkHep1) |
|---|---|---|
| Compound 1 | 5.97 µM | 0.26 µM |
| Compound 2 | 10.5 µM | 12.0 µM |
| Compound 3 | 7.8 µM | 9.5 µM |
These results indicate that specific structural modifications can significantly enhance the cytotoxic effects against cancer cells .
2. Neuropharmacological Studies
Research into similar piperidine compounds has highlighted their role in modulating neurotransmitter systems. For example, studies on phenothiazine derivatives show that they can effectively inhibit cholinesterases in vitro and modulate cholinergic activity in vivo using zebrafish models . This suggests that this compound may also exhibit similar neuropharmacological properties.
Q & A
Q. What synthetic strategies are effective for preparing Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone?
The synthesis typically involves multi-step reactions, including:
- Piperidine Ring Formation : Alkylation or reductive amination to construct the piperidine backbone.
- Substitution : Introducing the 2,3,4-trimethoxybenzyl group via nucleophilic substitution or coupling reactions.
- Ketone Formation : Employing coupling agents (e.g., EDCI or DCC) to link the two piperidine units via a methanone bridge. Purification often uses column chromatography (silica gel, eluting with gradients of n-hexane/EtOAc) and recrystallization for optimal yield and purity .
Q. How can researchers validate the structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : Confirm connectivity and stereochemistry via ¹H/¹³C-NMR chemical shifts (e.g., methoxy groups at δ ~3.8–4.0 ppm, piperidine protons at δ ~1.5–3.5 ppm) .
- HPLC : Assess purity (>95% by peak area at 254 nm) and retention time consistency .
- Elemental Analysis : Verify C/H/N ratios within ±0.4% of theoretical values .
Q. What safety precautions are critical during handling?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First Aid : Immediate skin/eye rinsing with water; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound?
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding pockets. For example, the trimethoxybenzyl group may interact with hydrophobic residues in enzymes like acetylcholinesterase .
- QSAR Modeling : Correlate structural features (e.g., logP, H-bond donors) with activity data from analogs to predict pharmacokinetic properties .
Q. What experimental approaches resolve contradictions in biological activity data?
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzymatic inhibition vs. cell viability) to differentiate on-target vs. off-target effects.
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
Q. How can structural modifications enhance selectivity for neurological targets?
- Bioisosteric Replacement : Substitute the methoxy groups with halogens (e.g., Cl, F) to modulate lipophilicity and blood-brain barrier penetration.
- Piperidine Ring Modifications : Introduce sp³-hybridized carbons or heteroatoms (e.g., N-methylation) to reduce off-target binding .
Q. What techniques elucidate binding mechanisms with G protein-coupled receptors (GPCRs)?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify affinity.
- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution to identify critical interactions (e.g., hydrogen bonds with transmembrane domains) .
Methodological Considerations
Q. How to optimize crystallization for X-ray diffraction studies?
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) with slow vapor diffusion.
- SHELX Suite : Refine crystallographic data using SHELXL for small-molecule structures, ensuring R-factor convergence <5% .
Q. What strategies improve yield in large-scale synthesis?
- Flow Chemistry : Enhance reaction control and scalability for exothermic steps (e.g., benzylation).
- Catalytic Optimization : Screen Pd/C or Ni catalysts for efficient coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
